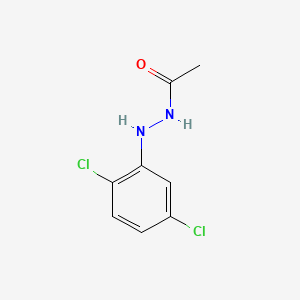

N'-(2,5-dichlorophenyl)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

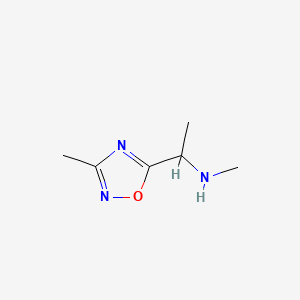

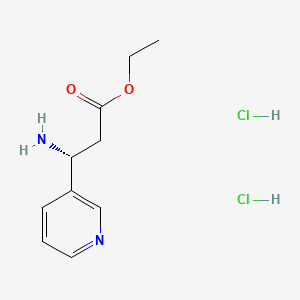

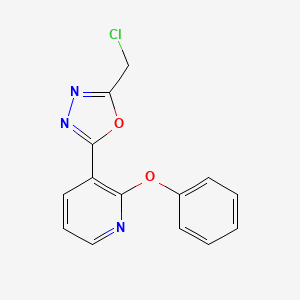

N’-(2,5-Dichlorophenyl)acetohydrazide is a chemical compound with the formula C₈H₈Cl₂N₂O . It has a mass of 219.0681 dalton . The compound is known for its potential use in experimental and research contexts .

Molecular Structure Analysis

The molecular structure of N’-(2,5-dichlorophenyl)acetohydrazide can be represented by the canonical SMILES string: CC(=O)NNC1=C(C=CC(=C1)Cl)Cl . This indicates that the compound contains an acetohydrazide group attached to a 2,5-dichlorophenyl group .Aplicaciones Científicas De Investigación

Antimicrobial Activity : Schiff bases derived from acetohydrazides, including N'-(2,5-dichlorophenyl)acetohydrazide, have shown antimicrobial activity against bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis (Ambhure et al., 2017). Similarly, other derivatives have demonstrated moderate antibacterial effects against Gram-negative and Gram-positive bacteria (Rehman et al., 2016).

Enzyme Inhibition : Certain acetohydrazide derivatives have been studied for their lipase and α-glucosidase inhibition properties. For instance, specific compounds exhibited notable anti-lipase and anti-α-glucosidase activities (Bekircan et al., 2015).

Corrosion Inhibition : Acetohydrazides like N'-(2,5-dichlorophenyl)acetohydrazide have been applied as corrosion inhibitors for mild steel in acidic mediums. Their inhibition efficiencies were attributed to the formation of a protective film on the metal surface (Yadav et al., 2015).

Synthesis of Heterocyclic Compounds : Acetohydrazide derivatives are also utilized in the synthesis of various heterocyclic compounds. For example, they have been used in the preparation of 1,3,4-oxadiazole derivatives with potential as drug leads (Iftikhar et al., 2019).

Anticancer and Antileishmanial Activities : Some acetohydrazide analogues have shown promising antileishmanial activity, indicating potential for therapeutic applications in treating leishmaniasis (Ahsan et al., 2016). Additionally, certain derivatives have been evaluated for their anticancer properties (Salahuddin et al., 2014).

Propiedades

IUPAC Name |

N'-(2,5-dichlorophenyl)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c1-5(13)11-12-8-4-6(9)2-3-7(8)10/h2-4,12H,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCOJRKPJQDINM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=C(C=CC(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744322 |

Source

|

| Record name | N'-(2,5-Dichlorophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2,5-dichlorophenyl)acetohydrazide | |

CAS RN |

14580-42-8 |

Source

|

| Record name | N'-(2,5-Dichlorophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B597061.png)